Terbutryn-d9
Description
Properties
CAS No. |
1246817-01-5 |
|---|---|
Molecular Formula |
C10H19N5S |
Molecular Weight |
250.412 |
IUPAC Name |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
IROINLKCQGIITA-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
Synonyms |
N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine; 2-Ethylamino-4-methylthio-6-tert-(butyl-d9)amino-1,3,5-triazine; 2-Methylthio-4-ethylamino-6-tert-(butyl-d9)amino-s-triazine; A 1866-d9; Clarosan-d9; GS 14260-d9; Igran-d9; |
Origin of Product |
United States |
Methodological Considerations in the Production and Characterization of Terbutryn D9
Strategies for Deuterium Labeling Synthesis
The synthesis of this compound involves strategies that mirror the established routes for non-deuterated terbutryn (B1682747), with the specific aim of incorporating deuterium atoms at defined positions within the molecule. Research indicates that the deuterium substitution in this compound occurs within the tert-butyl group, resulting in the incorporation of nine deuterium atoms. This specific labeling pattern is described as 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl .
General approaches to deuterium labeling can be broadly categorized into two main strategies: the use of deuterated starting materials or precursors, and hydrogen-deuterium (H/D) exchange reactions princeton.edu. For this compound, the synthesis likely involves a two-step process, including nucleophilic substitution and methylation, where deuterated reagents are employed to introduce the deuterium atoms into the tert-butyl moiety . This approach ensures that the deuterium is site-specifically incorporated, maintaining the chemical properties of the parent compound while providing a distinct isotopic signature. The synthesis of other deuterated triazine herbicides, such as Metsulfuron-methyl-D3, has also been reported using deuterated reagents like deuterated sodium methoxide (B1231860) google.com, illustrating the utility of this approach in the triazine class.
Isotopic Purity and Enrichment Assessment
Accurate quantification using deuterated internal standards relies heavily on the isotopic purity and enrichment of the labeled compound. High isotopic purity minimizes interference from non-deuterated or partially deuterated species, ensuring that the standard behaves predictably during analysis.
Spectroscopic techniques are indispensable for confirming the successful incorporation of deuterium and verifying the structural integrity of the labeled compound.
Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is vital for quantifying isotopic enrichment and confirming the mass shift caused by deuterium incorporation rsc.orgrsc.orgresearchgate.netnih.govtandfonline.com. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, the degree of deuterium incorporation can be precisely determined. Techniques such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are employed to rapidly and sensitively assess isotopic purity by analyzing the abundance of different isotopologues (molecules differing only in isotopic composition) researchgate.netnih.gov. The calculated isotopic enrichment is derived from the relative intensities of these ions.
Chromatographic techniques, often coupled with mass spectrometry, are essential for separating and quantifying different isotopologues, thereby confirming the isotopic purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are widely used to assess the purity of deuterated standards tandfonline.comaxcendcorp.comnih.govmdpi.comanalchemres.orgresearchgate.net. Chromatography separates the target compound from any impurities, including non-deuterated or partially deuterated analogues. When coupled with MS detection, these methods allow for the precise quantification of each isotopologue. For stable isotope-labeled internal standards (SIL-IS), it is crucial that they exhibit similar chromatographic behavior (e.g., retention times) and ionization efficiencies to the analyte to effectively correct for variations during sample preparation and analysis cerilliant.comwuxiapptec.comscispace.com. While deuterium-labeled compounds generally possess nearly identical chemical and physical properties to their unlabeled counterparts, potential H/D exchange or slight differences in retention times must be considered and validated wuxiapptec.comscispace.com.
Table 1: Key Characteristics of this compound
| Characteristic | Value/Description | Source |
| CAS Number | 1246817-01-5 | |
| Molecular Formula | C10H10D9N5S | |
| Deuteration Position | tert-butyl group (specifically: 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl) | |
| Number of Deuterium Atoms | 9 | |
| Isotopic Purity | ≥95% | |
| Synthesis Strategy | Two-step nucleophilic substitution and methylation pathway, incorporating deuterium into the tert-butyl group. | |
| Primary Application | Internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
Compound Names Mentioned:
Terbutryn
this compound
Application of this compound in Mass Spectrometry for Trace Analysis
Mass spectrometry (MS) coupled with chromatographic separation is indispensable for identifying and quantifying trace levels of pesticides like Terbutryn. The incorporation of this compound as an internal standard significantly enhances the reliability and accuracy of these analyses.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a primary quantitative method that relies on the principle of adding a known amount of an isotopically labeled analogue (the "spike") to a sample. This spike, such as this compound, behaves chemically and physically identically to the native analyte (Terbutryn) throughout the entire analytical process, from extraction and cleanup to instrumental detection ptb.deamazon.comnih.gov. By measuring the ratio of the native analyte to the isotopically labeled spike, absolute quantification can be achieved, effectively compensating for analyte losses during sample preparation and for variations in instrument response ptb.deamazon.comnih.gov. This approach is crucial for obtaining definitive, highly accurate measurements, especially when dealing with complex matrices where matrix effects can significantly alter analyte signals ptb.deamazon.comnih.gov. This compound is specifically designed to facilitate this precise quantification in mass spectrometry .
Triple Quadrupole Mass Spectrometry (LC-MS/MS and GC-MS/MS) Enhancements
Triple quadrupole mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), offers high sensitivity and selectivity for pesticide residue analysis. The use of this compound as an internal standard in these techniques provides several enhancements:
Improved Accuracy and Precision: By co-eluting with Terbutryn, this compound allows for real-time correction of variations in ionization efficiency and instrument performance, leading to more accurate and precise quantification nih.govcsic.es.
Enhanced Signal-to-Noise Ratio (SNR): Deuterated standards can lead to a higher signal-to-noise ratio compared to non-deuterated internal standards, particularly in LC-MS/MS applications, facilitating lower detection limits .
Robustness in Complex Matrices: In environmental samples such as soil or water, the presence of co-extracted matrix components can suppress or enhance the ionization of the analyte. This compound, by sharing the same ionization pathway and experiencing similar matrix effects, effectively cancels out these interferences when used in an isotope dilution approach nih.govumweltbundesamt.de. Studies on related triazine herbicides have demonstrated the use of deuterated analogs in LC-MS/MS for accurate quantification researchgate.net.
Various studies have validated LC-MS/MS and GC-MS/MS methods for Terbutryn analysis, often employing internal standards to improve performance nih.govnih.gov. The integration of this compound in these platforms is a standard practice for achieving reliable trace-level detection and quantification.
High-Resolution Mass Spectrometry for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) MS, offers the ability to measure the exact mass of ions, providing high specificity and enabling the identification of unknown compounds, including degradation products and metabolites of pesticides mst.dkosti.gov. When this compound is used in conjunction with HRMS, it can serve as a reference point for accurate mass measurements and retention time alignment. This dual approach aids in the comprehensive profiling of complex samples, allowing for the confident identification and characterization of Terbutryn and its related substances, even in the presence of interfering compounds mst.dkosti.govethz.ch.
Strategies for Matrix Effects Compensation Using Deuterated Standards
Matrix effects, which encompass ion suppression or enhancement caused by co-eluting matrix components, are a significant challenge in trace analysis using LC-MS/MS and GC-MS/MS researchgate.net. Deuterated internal standards like this compound are paramount for compensating for these effects. Because this compound possesses the same chemical properties and chromatographic behavior as Terbutryn, it experiences similar matrix-induced ionization changes ptb.deumweltbundesamt.deresearchgate.net. When added at a known concentration before sample preparation, any suppression or enhancement affecting Terbutryn will also affect this compound proportionally. The ratio of their signals, measured by MS, remains constant and unaffected by the matrix, thereby accurately reflecting the original concentration of Terbutryn in the sample nih.govumweltbundesamt.de. This strategy is essential for ensuring analytical accuracy and reproducibility, especially in challenging matrices like soil, sediment, or biological fluids nih.govumweltbundesamt.de.
Integration of this compound in Chromatographic Separations
Chromatographic separation is a prerequisite for most mass spectrometric analyses, ensuring that Terbutryn is resolved from other compounds in the sample matrix before detection. The performance of this compound as an internal standard is intrinsically linked to its chromatographic behavior.
Optimization of Liquid Chromatography Parameters
The effective use of this compound as an internal standard in liquid chromatography (LC) requires careful optimization of chromatographic parameters to ensure that Terbutryn and this compound elute at or very near the same retention time. This co-elution is critical for accurate matrix effect compensation. Key parameters for optimization include:
Column Selection: Reversed-phase columns, such as those with C18 or similar stationary phases, are commonly employed for the separation of triazine herbicides like Terbutryn sielc.comresearchgate.net. The choice of column can influence retention and selectivity.
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid for MS compatibility, needs to be optimized sielc.comscirp.org. The gradient elution profile is adjusted to achieve optimal separation and peak shape for both Terbutryn and this compound.
Flow Rate and Injection Volume: These parameters influence retention time and peak resolution, and their optimization is crucial for achieving analytical efficiency and sensitivity sielc.comscirp.orglcms.cz.
By optimizing these parameters, analysts ensure that this compound behaves chromatographically in a manner that closely mirrors Terbutryn, thereby maximizing its effectiveness as an internal standard for accurate and reproducible quantification in LC-MS/MS analyses sielc.comscirp.org.
Role of Deuterated Analogs in Advancing Chemical and Biological Research
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, plays a significant role in chemical and biological research. epa.gov A deuterated analog is a compound where one or more hydrogen atoms have been replaced by deuterium. nih.gov This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but has a higher mass. nih.gov This subtle change has profound implications for research.
One of the primary advantages of using deuterated analogs is the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. d-nb.info This means that chemical reactions involving the breaking of this bond can occur at a slower rate for the deuterated compound. d-nb.info This effect is a valuable tool for studying the mechanisms of chemical reactions and metabolic pathways. nih.gov
In analytical chemistry, particularly in methods like mass spectrometry, deuterated compounds are widely used as internal standards. Because they have a different mass, they can be easily distinguished from the non-deuterated (or "native") compound being measured. vulcanchem.com However, their chemical behavior during sample preparation and analysis is nearly identical to the native compound, allowing for more accurate and precise quantification, especially at low concentrations. vulcanchem.com This is crucial in environmental monitoring where trace levels of contaminants are often of interest.
Overview of Terbutryn D9 As a Surrogate and Mechanistic Probe
Terbutryn (B1682747) is a selective triazine herbicide used to control a variety of weeds in crops and as an aquatic herbicide. orst.eduiaea.org Its presence and persistence in the environment are of interest to researchers and regulatory bodies. Terbutryn-d9 is the deuterated analog of Terbutryn, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium (B1214612) atoms. vulcanchem.com This specific labeling makes it an invaluable tool in environmental research for several reasons.
As a surrogate standard , this compound is added to environmental samples (like water or soil) before analysis. amazonaws.com Its near-identical chemical properties to the native Terbutryn ensure that it behaves similarly during extraction and analytical procedures. vulcanchem.com In mass spectrometry-based analyses, its distinct mass allows it to be separately detected from the native Terbutryn. vulcanchem.com By comparing the amount of recovered this compound to the amount initially added, scientists can correct for any loss of the native Terbutryn during the analytical process, leading to more accurate measurements. nih.gov
As a mechanistic probe , this compound helps researchers understand how Terbutryn breaks down in the environment. For instance, studies have used this compound to trace the metabolic pathways of Terbutryn in plants like wheat. vulcanchem.com Researchers were able to identify key breakdown products, such as Terbutryn-sulfoxide-d9 and other derivatives, confirming that the isotopic label remained intact even after metabolic changes. vulcanchem.com This allows for a clear and unambiguous tracking of the herbicide's transformation products. vulcanchem.com Furthermore, in degradation studies, the stability of the deuterium labels on this compound helps to confirm that the observed degradation is of the parent compound. vulcanchem.com
The following tables provide a summary of the physicochemical properties of Terbutryn and this compound, as well as an example of its application in a soil degradation study.
Table 1: Comparative Physicochemical Properties of Terbutryn and this compound
| Property | Terbutryn | This compound |
|---|---|---|
| CAS Number | 886-50-0 | 1246817-01-5 |
| Molecular Formula | C₁₀H₁₉N₅S | C₁₀H₁₀D₉N₅S |
| Molecular Weight | 241.36 g/mol | 250.43 g/mol |
| Melting Point | 104-105°C | 104-105°C (estimated) |
| Water Solubility | ~25 mg/L | ~25 mg/L (similar) |
| Log P (Octanol-Water) | 3.44 | 3.44 (no significant change) |
Data sourced from multiple references. vulcanchem.comnih.gov
Table 2: Example of Terbutryn Degradation Kinetics in Different Soil Types Using this compound as a Tracer
| Soil Matrix | Half-Life (Days) | Mineralization (%) | Deuterium Retention (%) |
|---|---|---|---|
| Sandy Loam | 42 ± 3 | 18 ± 2 | 98.7% |
| Clay | 68 ± 5 | 9 ± 1 | 97.9% |
| Organic Rich | 29 ± 2 | 24 ± 3 | 99.1% |
This table presents illustrative data from a study demonstrating faster degradation in organic-rich soils due to higher microbial activity. The high deuterium retention confirms the stability of the isotopic label throughout the experiment. vulcanchem.com
Methodological Considerations in the Production and Characterization of this compound
This compound is a stable isotope-labeled analogue of the triazine herbicide terbutryn, specifically designed for use as an internal standard in analytical chemistry. Its production and characterization are critical to ensuring accurate and reliable quantitative analysis in various environmental and agricultural studies. The methodology focuses on precise deuterium incorporation and rigorous assessment of isotopic purity and enrichment.
Mechanistic Investigations of Terbutryn Environmental Fate Using Deuterium Tracing
Understanding Environmental Transport Dynamics through Isotopic Signatures
Interfacial Exchange and Environmental Partitioning in Complex Systems
The environmental partitioning of Terbutryn (B1682747), describing its distribution among different environmental compartments (e.g., water, soil, sediment), is influenced by interfacial exchange processes. While specific studies detailing Terbutryn-d9's interfacial exchange are limited in the provided search results, research on Terbutryn indicates its adsorption and desorption behavior in soil materials. Terbutryn adsorption is influenced by soil properties such as pH and carbon content. For instance, adsorption of Terbutryn decreased with increasing pH, with a reduced effect observed in soils high in carbon. The chemical's affinity for both organic and clay mineral surfaces has been noted oregonstate.edu. Understanding these partitioning behaviors is essential for predicting Terbutryn's mobility and bioavailability in complex environmental systems. Deuterium (B1214612) tracing can potentially provide dynamic insights into these processes by following the labeled compound's movement and distribution across different phases.
Biotransformation Mechanisms and Metabolite Identification of Terbutryn Analogues
Microbial Biotransformation Mechanisms
Microbial communities play a significant role in the degradation of s-triazine herbicides. mdpi.comresearchgate.net The use of microbial consortia has been shown to be more effective in degrading complex pollutants compared to single microbial strains. nih.gov
Microbial consortia, often comprising various bacterial and fungal species, can completely mineralize s-triazine herbicides. mdpi.comnih.gov These consortia work synergistically to break down the complex chemical structure of compounds like Terbutryn (B1682747). The degradation of s-triazines by microbial consortia typically involves a series of enzymatic reactions, including hydrolysis, dealkylation, and deamination, ultimately leading to the cleavage of the triazine ring. mdpi.comnih.govd-nb.info
Key Microbial Genera Involved in s-Triazine Degradation:
Arthrobacter nih.govnih.govmdpi.com
Pseudomonas nih.govmdpi.comnih.gov
Nocardioides nih.gov
Acinetobacter nih.gov
Agrobacterium nih.gov
The biotransformation of Terbutryn by microorganisms leads to several metabolites. The primary degradation pathway involves the oxidation of the methylthio group to sulfoxide and sulfone, followed by dealkylation of the ethylamino and tert-butylamino side chains. nih.gov Hydrolysis of the methylthio group to a hydroxyl group is also a significant transformation, resulting in the formation of hydroxyterbutryn, a major and more mobile breakdown product. orst.eduepa.gov
Given this, the microbial biotransformation of Terbutryn-d9 would be expected to produce the corresponding deuterium-labeled metabolites. The nine deuterium (B1214612) atoms are located on the ethyl and tert-butylamino groups. Therefore, the core metabolic reactions would result in metabolites retaining these deuterium labels, which can be instrumental in tracing the metabolic fate of the parent compound.
Table 1: Postulated Deuterium-Labeled Metabolites of this compound from Microbial Biotransformation
| Parent Compound | Proposed Deuterated Metabolite | Transformation Pathway |
| This compound | This compound sulfoxide | Oxidation |
| This compound | This compound sulfone | Oxidation |
| This compound | Desethyl-terbutryn-d4 | N-de-ethylation |
| This compound | Desbutyl-terbutryn-d5 | N-de-tert-butylation |
| This compound | Hydroxythis compound | Hydrolysis of methylthio group |
Plant Metabolism of Terbutryn and Analogues
Plants can absorb and metabolize s-triazine herbicides, which is a key factor in their selectivity and tolerance. researchgate.net
Terbutryn is absorbed by both the roots and foliage of plants. nih.govorst.edu Following uptake by the roots, it is translocated through the xylem to the shoots and accumulates in the apical meristems. epa.gov The extent of translocation and accumulation can vary between plant species, influencing their susceptibility to the herbicide.
Studies using radiolabeled Terbutryn would be analogous to studies with this compound for tracing uptake and translocation. The deuterium labeling in this compound provides a stable isotopic signature that allows for its differentiation from endogenous, non-deuterated compounds within the plant, facilitating detailed studies on its movement and distribution without the concerns associated with radioactivity.
Once inside the plant, Terbutryn undergoes enzymatic transformation as a detoxification mechanism. The primary metabolic pathways in plants include:
Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide and sulfone.
N-Dealkylation: The ethyl and tert-butyl side chains can be removed.
Hydroxylation: The methylthio group can be replaced by a hydroxyl group to form hydroxyterbutryn.
Conjugation: Metabolites can be conjugated with endogenous molecules like glucose or glutathione to increase their water solubility and facilitate sequestration within the plant, often in vacuoles. researchgate.net
These enzymatic pathways are mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione S-transferases. researchgate.net The metabolism of this compound in plants would follow these same pathways, leading to the formation of deuterated versions of the known metabolites.
Table 2: Expected Deuterated Metabolites of this compound in Plants
| Parent Compound | Expected Deuterated Metabolite | Enzymatic Pathway |
| This compound | This compound sulfoxide | Oxidation |
| This compound | Hydroxythis compound | Hydroxylation |
| This compound | Desethyl-terbutryn-d4 | N-Dealkylation |
| This compound | This compound-glutathione conjugate | Conjugation |
| This compound | This compound-glucose conjugate | Conjugation |
Aquatic Biotransformation Processes and Biofilm Interactions
In aquatic environments, the fate of Terbutryn is influenced by factors such as hydrolysis, photolysis, and microbial degradation. orst.educsbsju.edu Biofilms, which are communities of microorganisms attached to surfaces, play a crucial role in the biotransformation of aquatic pollutants. nih.govresearchgate.netresearchgate.netethz.ch
Biofilms can accumulate and degrade herbicides from the water column. nih.govresearchgate.netethz.ch Microbial consortia within biofilms have been shown to effectively remove triazine herbicides like atrazine and terbutryn from aqueous systems. nih.govresearchgate.net The degradation pathways within biofilms are similar to those observed in soil and pure microbial cultures, involving hydrolysis and dealkylation.
The biotransformation of this compound in aquatic environments, particularly within biofilms, would proceed through the same microbial degradation pathways. The biofilm matrix provides a protective environment for the microbial cells and can concentrate the herbicide, potentially enhancing its degradation. researchgate.net The deuterated nature of this compound would allow for precise tracking of its partitioning into the biofilm and the subsequent formation of deuterated metabolites in the aquatic system. This is particularly valuable for understanding the kinetics and mechanisms of degradation in complex environmental matrices.
Metabolism in Model Aquatic Organisms
The metabolism of Terbutryn in aquatic organisms primarily involves Phase I and Phase II biotransformation reactions, which aim to increase the water solubility of the compound and facilitate its excretion. These processes are crucial in determining the bioaccumulation and potential toxicity of the herbicide.
In vertebrates such as fish, the liver is a primary site of xenobiotic metabolism. Studies on rainbow trout (Oncorhynchus mykiss) have shown that the bioaccumulation of Terbutryn is significantly influenced by water temperature, which also affects the activity of detoxification enzymes. nih.gov Key enzymes involved in the metabolism of triazine herbicides in fish include ethoxyresorufin-O-deethylase (EROD) and UDP-glucuronosyltransferase (UDPGT). nih.gov The metabolic changes in fish can serve as indicators of environmental pollution by these herbicides. researchgate.net
Freshwater crustaceans also play a significant role in the biotransformation of Terbutryn. Research on Gammarus pulex and Daphnia magna has identified numerous metabolites, primarily formed through oxidation and conjugation reactions. encyclopedia.pub Specifically, in these crustaceans, proposed biotransformation pathways include glutathione conjugation followed by subsequent reactions to form cysteine conjugates. researchgate.netnih.gov
The primary metabolic reactions for Terbutryn in aquatic organisms include:
Oxidation: This Phase I reaction introduces or exposes functional groups, making the molecule more reactive and water-soluble.
Conjugation: In Phase II, the modified compound is conjugated with endogenous molecules like sugars, amino acids, or sulfates, which further increases water solubility and facilitates excretion. nih.gov
Table 1: Summary of Terbutryn Metabolism in Model Aquatic Organisms
| Organism | Key Metabolic Pathways | Identified Metabolites/Enzymes |
|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Detoxification metabolism in the liver | EROD, UDPGT |
| Freshwater Crustaceans (Gammarus pulex, Daphnia magna) | Oxidation, Conjugation (Glutathione and Cysteine) | 25 metabolites in G. pulex, 11 in D. magna |
Role of Biofilms in Enhancing Transformation Rates
Biofilms, which are communities of microorganisms attached to surfaces, are instrumental in the biodegradation of environmental pollutants, including herbicides like Terbutryn. These bacterial communities offer a robust environment for enzymatic degradation of complex organic compounds.
Bacterial biofilms are considered advantageous over planktonic (free-floating) organisms for the degradation of xenobiotics due to their metabolic activity and adaptability. nih.gov The extracellular polymeric substances (EPS) that enclose biofilms can help in concentrating pollutants from the surrounding environment, thereby increasing the efficiency of degradation.
While specific studies on the degradation of this compound by biofilms are limited, research on related triazine herbicides provides insight into the potential mechanisms. For instance, the bacterial strain Nocardioides sp. has been shown to efficiently degrade prometryn, a similar methylthio-s-triazine herbicide. mdpi.com The degradation pathways for triazine herbicides in soil and microbial cultures often involve hydroxylation, dealkylation, and demethylation. mdpi.com
Table 2: Potential Role of Biofilms in Terbutryn Transformation
| Biofilm Characteristic | Role in Transformation | Potential Transformation Pathways |
|---|---|---|
| High microbial density and diversity | Increased enzymatic activity and metabolic capability | Hydroxylation, Dealkylation, Demethylation |
| Extracellular Polymeric Substances (EPS) | Concentration of pollutants, facilitating microbial access | Adsorption and subsequent degradation |
| Community-level metabolism | Complete degradation through synergistic actions of different species | Mineralization to simpler compounds |
Academic Perspectives on Terbutryn S Environmental Impact: Mechanistic and Methodological Studies
Advanced Methodologies for Ecotoxicological Assessment
To accurately determine the ecological risk of terbutryn (B1682747), researchers employ sophisticated methods that go beyond simple toxicity tests. These methodologies aim to replicate and understand ecosystem-level responses and predict the herbicide's movement and persistence.
Controlled environments such as microcosms and mesocosms are crucial for elucidating the direct and indirect effects of terbutryn on aquatic ecosystems. These experimental systems, which can range from small batch tests to large artificial indoor streams, allow researchers to study complex interactions under managed conditions. nih.govlimco-int.com
For instance, studies using artificial indoor streams have investigated the effects of terbutryn on simple food webs. europa.eu In one such 72-day experiment, a single application of terbutryn was used to assess its impact on "aufwuchs" (a complex layer of algae, cyanobacteria, and microbes) and the invertebrate grazer Lumbriculus variegatus. europa.eu This type of design allows for the observation of both direct effects on primary producers (algae) and indirect effects on organisms at higher trophic levels that depend on them for food. nih.gov Similarly, experiments have been designed to assess the leaching of terbutryn from building materials, like facade renders, by immersing coated panels in water over several cycles to measure the release of the biocide. oup.comresearchgate.net Such controlled studies are essential for determining no-observed-effect concentrations (NOEC) and lowest-observed-effect concentrations (LOEC) under environmentally relevant scenarios. nih.govresearchgate.net
Table 1: Example of a Controlled Experimental Design for Terbutryn Ecotoxicological Assessment
| Study Type | System | Organisms/Community | Terbutryn Concentrations | Key Findings |
|---|---|---|---|---|
| Mesocosm | Artificial Indoor Streams | Aufwuchs (periphytic algae) and Rhithrogena semicolorata (grazer) | 0.006, 0.06, 0.6, and 6 µg/L | Direct effects on the aufwuchs community were observed with a LOEC of 0.38 µg/L. Indirect effects on grazers, such as increased drift, were found at similar concentrations. nih.gov |
| Microcosm | Laboratory Batch Test | Daphnia similis, Artemia salina, Allium cepa | Leachate from facade renders | Toxicity of leachate was primarily driven by terbutryn's effect on algae. Encapsulation of the biocide in the render reduced its leaching and subsequent toxicity. researchgate.net |
| Early Life Stage Test | Laboratory Aquarium | Common Carp (Cyprinus carpio) | 0.00002 to 2 mg/L | Exposure to terbutryn resulted in delayed larval development and decreased mass and total length at environmentally relevant concentrations. researchgate.net |
Predictive models are essential tools for estimating the environmental concentrations, persistence, and movement of pesticides like terbutryn. core.ac.uk These computer models integrate data on a chemical's properties with environmental variables to forecast its behavior in soil, water, and air. whiterose.ac.ukresearchgate.net The use of isotopically labeled compounds like Terbutryn-d9 is critical for generating the high-quality data needed to develop and validate these models.
Several types of models are used in environmental risk assessment:
Multimedia Compartmental Models (MCMs): These models, such as the Quantitative Water, Air, Soil, Film Interactions (QWASI) model, describe the environment as a series of well-mixed compartments and predict the distribution of a chemical among them. core.ac.ukmdpi.com
Spatial River/Watershed Models (SRWMs): These are more complex, spatiotemporally resolved models that account for the specific hydrology and morphology of river networks to predict concentrations along a watercourse. mdpi.com
Leaching Models: Models like FOCUS PELMO and COMLEAM are used to predict the vertical transport of substances through the soil, which is crucial for assessing groundwater contamination risk, including from sources like facade runoff. researchgate.net
These predictive tools form the basis of the tiered risk assessment frameworks used by regulatory agencies. whiterose.ac.uk An initial assessment might use a simple model with conservative "worst-case" assumptions. If a potential risk is identified, higher-tier assessments are conducted using more complex models and more realistic, site-specific data. whiterose.ac.uk
Table 2: Predictive Models for Environmental Fate Assessment of Terbutryn
| Model Type/Name | Purpose | Key Inputs | Application to Terbutryn |
|---|---|---|---|
| Leaching Models (e.g., PELMO) | Predicts vertical transport in soil and potential for groundwater contamination. researchgate.net | Soil properties, climate data, percolation rate, substance KOC and DT50 values. researchgate.net | Assessing the risk of terbutryn leached from agricultural fields or building facades reaching groundwater. researchgate.net |
| Multimedia Models (e.g., QWASI) | Estimates the partitioning and distribution of chemicals across environmental compartments (air, water, soil, sediment). core.ac.uk | Physicochemical properties (solubility, vapor pressure), degradation rates. | Predicting the ultimate environmental sink for terbutryn and its transformation products. |
| Watershed Models (e.g., SRWMs) | Simulates spatiotemporally resolved concentrations in river networks. mdpi.com | Watershed hydrology, chemical release rates, in-stream fate processes (adsorption, degradation). | Estimating terbutryn concentrations in specific water bodies receiving runoff from agricultural or urban areas. |
Molecular Mechanisms of Action: Photosystem II Inhibition
Terbutryn's primary mode of action as a herbicide is the inhibition of photosynthesis. epa.gov Specifically, it disrupts the electron transport chain within Photosystem II (PSII), a critical protein-cofactor complex in plants, algae, and cyanobacteria responsible for water oxidation. researchgate.netnih.govnih.gov
The mechanism involves terbutryn competing with the native electron acceptor, plastoquinone (B1678516) (PQ), for a specific binding site known as Q_B on the D1 protein subunit of the PSII reaction center. researchgate.netnih.govnih.gov By binding to this pocket, terbutryn physically blocks the docking of plastoquinone, which halts the flow of electrons from the primary quinone acceptor, Q_A, to Q_B. nih.gov This blockage of electron transport leads to a buildup of highly energetic molecules, causing oxidative stress and photoinhibition, which ultimately kills the plant or alga. researchgate.net
Crystallographic studies have elucidated the precise molecular interactions that anchor terbutryn in the Q_B binding site. The terbutryn molecule is secured by at least two hydrogen bonds with amino acid residues of the D1 protein, effectively preventing the binding of plastoquinone and disrupting the photosynthetic process. nih.govnih.gov
Table 3: Molecular Interactions at the Photosystem II Q_B Binding Site
| Molecule | Interacting Component | Interaction Details | Consequence |
|---|---|---|---|
| Terbutryn | D1 protein subunit of PSII | Binds to the Q_B pocket, forming hydrogen bonds with amino acid residues. nih.gov | Competitively inhibits the binding of the native electron acceptor, plastoquinone. researchgate.netnih.gov |
| Plastoquinone (PQ) | D1 protein subunit of PSII | Normally binds to the Q_B pocket to accept an electron from Q_A. | Electron transfer from Q_A to Q_B is blocked, halting the photosynthetic electron transport chain. nih.gov |
Long-Term Environmental Behavior and Persistence Studies
Understanding the long-term behavior of terbutryn in the environment is crucial for assessing its potential for chronic exposure and ecosystem impact. Persistence is determined by the interplay of degradation processes and the chemical's tendency to adsorb to soil and sediment. epa.govfrontiersin.org
Studies have shown that terbutryn's degradation in the environment is relatively slow. epa.gov Its persistence varies depending on environmental conditions.
In Soil: The degradation half-life can range from 3 to 10 weeks. epa.gov Microbial activity is considered an important factor in its breakdown. epa.gov Terbutryn tends to be readily adsorbed in soils with high organic matter or clay content, which can limit its mobility. epa.govoregonstate.edu However, its major metabolite, hydroxy-terbutryn, appears to be more mobile and persistent, posing a potential risk of leaching to groundwater. epa.gov
Long-term studies benefit significantly from the use of this compound as an internal standard. It allows for the precise measurement of the parent compound and its transformation products in complex matrices like soil and water over extended periods, helping to distinguish applied residues from any pre-existing background contamination and to build more accurate models of its environmental fate. vulcanchem.com
Table 4: Environmental Persistence Data for Terbutryn
| Parameter | Value | Environmental Compartment/Conditions | Reference |
|---|---|---|---|
| Degradation Time | 3 to 10 weeks | Soil | epa.gov |
| Dissipation Half-Time (DT50) | ~28 days | Artificial indoor stream water | nih.gov |
| Photodegradation Half-Life (t1/2) | > 90 days | In paint film under environmental conditions | researchgate.net |
| Adsorption Coefficient (Koc) | ~663 L/kg (mean) | Soil | europa.eu |
| Primary Degradation Pathway | Oxidation | Plants and Soils | epa.gov |
| Major Metabolite | Hydroxy-terbutryn | Soil | epa.gov |
Future Directions and Emerging Research Avenues for Terbutryn D9 Studies
Integration of Multi-Omics Approaches in Biotransformation Research
Investigating the biotransformation pathways of terbutryn (B1682747), and by extension Terbutryn-d9, in various environmental matrices can be significantly advanced through the integration of multi-omics approaches. Genomics, transcriptomics, proteomics, and metabolomics can collectively elucidate the complete picture of how microorganisms metabolize terbutryn. By analyzing changes in gene expression (transcriptomics), protein production (proteomics), and metabolic profiles (metabolomics) of microbial communities exposed to this compound, researchers can identify specific enzymes, metabolic pathways, and regulatory mechanisms involved in its degradation or transformation nih.govfrontiersin.org. This systems-level understanding is crucial for identifying key microbial players and their functional roles in terbutryn's environmental fate. For instance, identifying genes responsible for the initial breakdown of the triazine ring or the cleavage of side chains would provide targets for enhancing bioremediation strategies. Such studies could also reveal how isotopic labeling influences these biological processes, if at all.
Development of In Silico Models for Predicting Environmental Fate and Isotopic Fractionation
The predictive power of computational models is increasingly vital for environmental risk assessment and management. Developing sophisticated in silico models for this compound can enhance our ability to forecast its environmental behavior. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be refined to predict this compound's persistence, mobility (e.g., soil adsorption/desorption coefficients), and potential degradation pathways based on its chemical structure reach24h.comresearchgate.netmst.dkaftonchemical.com. Furthermore, in silico approaches can be extended to predict isotopic fractionation – the preferential partitioning of isotopes (deuterium vs. hydrogen) during environmental processes like degradation or transport. Understanding these fractionation signatures can provide valuable insights into the mechanisms governing terbutryn's fate. Integrating these models with environmental data will allow for more accurate predictions of this compound's distribution and transformation under various environmental conditions, aiding in the development of targeted monitoring and mitigation strategies theses.frtetratech.com.
Advanced Monitoring Strategies for Terbutryn and Its Deuterated Analogues in Complex Environmental Systems
Accurate and sensitive detection of Terbutryn and this compound in environmental samples is paramount. While techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are already established for terbutryn analysis, future research can focus on developing even more advanced monitoring strategies. This includes optimizing LC-MS/MS methods to achieve lower detection limits, improve selectivity, and reduce matrix effects, particularly when analyzing complex environmental matrices like soil, sediment, and biota nih.govnih.govarxiv.org. The use of this compound as an isotopically labeled internal standard is critical for compensating for sample losses, matrix effects, and instrument variability, thereby ensuring the accuracy and reliability of quantification musechem.comeuropa.eunih.gov. Emerging techniques, such as high-resolution mass spectrometry (HRMS) or advanced chromatographic separations, could further enhance the ability to distinguish and quantify this compound and its potential transformation products. Furthermore, the development of field-deployable sensors or rapid screening methods utilizing this compound as a calibration tracer could revolutionize real-time environmental monitoring biocellanalytica.se.
Contribution of Isotopic Tracing to Sustainable Environmental Management Practices
The unique properties of this compound as a stable isotope-labeled compound make it an invaluable tool for isotopic tracing, contributing significantly to sustainable environmental management. By using this compound as a tracer, researchers can follow the precise pathways and transformations of terbutryn in ecosystems, providing empirical data on its environmental fate, persistence, and potential for leaching or runoff iaea.orgmdpi.comtandfonline.comdntb.gov.uaresearchgate.net. This detailed understanding is essential for optimizing herbicide application strategies, minimizing off-target movement, and assessing the efficacy of remediation efforts. For example, tracing the movement of this compound through soil profiles can reveal preferential flow paths or degradation hotspots. Similarly, tracking its presence in water bodies can help identify sources of contamination and evaluate the effectiveness of water treatment processes. Ultimately, the insights gained from this compound tracing studies can inform policy decisions, support the development of best management practices, and contribute to more effective and sustainable agricultural and environmental protection strategies mdpi.comdataintelo.comresearchgate.net.
Q & A
Q. How can researchers design controlled studies to isolate this compound’s soil adsorption mechanisms?
- Methodology : Utilize artificial soils with defined compositions (e.g., kaolinite, humic acid) to isolate adsorption drivers. Conduct column leaching experiments with deuterium-labeled pore water to track mobility. Pair with X-ray diffraction (XRD) to analyze soil-Terbutryn-d9 interactions at molecular scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
